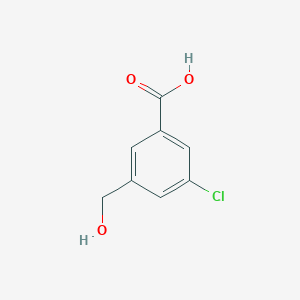

3-Chloro-5-(hydroxymethyl)benzoic acid

Overview

Description

3-Chloro-5-(hydroxymethyl)benzoic acid, also known as CHBA, is a compound that has garnered attention in the field of scientific research due to its potential applications and properties. It is a white solid that is soluble in some organic solvents and in aqueous base .

Synthesis Analysis

The synthesis of 3-Chloro-5-(hydroxymethyl)benzoic acid can be achieved by oxidation of 3-chlorotoluene . A specific synthetic method involves putting 60ml chloroforms into an autoclave pressure, adding chlorobenzoyl chloride 0.1mol, paraformaldehyde 0.10mol, anhydrous ferric trichloride 0.005mol, filling with nitrogen to 0.5Mpa, reacting at 20 DEG C25 DEG C for 10 hours, then cooling to room temperature, venting nitrogen and putting the reaction solution into 100ml frozen water .Molecular Structure Analysis

The molecular formula of 3-Chloro-5-(hydroxymethyl)benzoic acid is C8H7ClO3 . The molecular weight is 186.59 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(hydroxymethyl)benzoic acid include a boiling point of 358.1ºC and a density of 1.314g/cm3 . It is soluble in DMSO .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-5-(hydroxymethyl)benzoic acid, focusing on six unique fields:

Pharmaceutical Development

3-Chloro-5-(hydroxymethyl)benzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored its potential in creating novel therapeutic agents that can target specific biological pathways, making it a crucial component in medicinal chemistry .

Organic Synthesis

In organic synthesis, 3-Chloro-5-(hydroxymethyl)benzoic acid serves as a building block for the construction of more complex molecules. Its functional groups, such as the hydroxymethyl and chloro substituents, provide versatile sites for chemical reactions. This compound is often used in the synthesis of polymers, dyes, and other organic materials, showcasing its importance in synthetic chemistry .

Material Science

The compound’s ability to form stable crystalline structures makes it useful in material science. It is employed in the design and synthesis of new materials with specific properties, such as enhanced thermal stability and mechanical strength. These materials have applications in various industries, including electronics, aerospace, and automotive .

Environmental Chemistry

3-Chloro-5-(hydroxymethyl)benzoic acid is studied for its role in environmental chemistry, particularly in the degradation of pollutants. Its chemical properties allow it to participate in reactions that break down harmful substances in the environment. Researchers investigate its potential in bioremediation processes to clean up contaminated soil and water .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-Chloro-5-(hydroxymethyl)benzoic acid is the lactate receptor, GPR81 . GPR81 is a G-protein coupled receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .

Mode of Action

3-Chloro-5-(hydroxymethyl)benzoic acid acts as a selective agonist for the GPR81 receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The exact nature of these events is still under investigation.

Biochemical Pathways

Upon activation of the GPR81 receptor, 3-Chloro-5-(hydroxymethyl)benzoic acid influences several biochemical pathways. The most significant of these is the regulation of lipolysis, the breakdown of fats into fatty acids and glycerol . By inhibiting lipolysis, this compound helps regulate lipid metabolism and maintain energy balance within the body.

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The activation of the GPR81 receptor by 3-Chloro-5-(hydroxymethyl)benzoic acid leads to a decrease in triglyceride lipolysis . This can have significant effects at the molecular and cellular levels, including changes in cell signaling and energy metabolism.

properties

IUPAC Name |

3-chloro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAPNPLLWRVMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(hydroxymethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3039994.png)

![5,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3039995.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)